molecular formula C20H24N4O4S B099676 Benzoyloxymethylthiamine CAS No. 18481-26-0

Benzoyloxymethylthiamine

Cat. No.: B099676
CAS No.: 18481-26-0
M. Wt: 416.5 g/mol
InChI Key: KZZQSQPXTWSHLI-JXAWBTAJSA-N
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Description

Benzoyloxymethylthiamine is a synthetic derivative of thiamine (vitamin B1). It is a small molecule with the chemical formula C20H24N4O4S and a molecular weight of 416.5 g/mol . This compound is known for its lipophilic properties, which enhance its bioavailability compared to thiamine. This compound has been studied for its potential therapeutic applications, particularly in the treatment of diabetes and other metabolic disorders .

Scientific Research Applications

Benzoyloxymethylthiamine has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying thiamine derivatives.

    Biology: It is studied for its role in cellular metabolism and its potential to enhance glucose uptake in cells.

    Medicine: It has been investigated for its therapeutic potential in treating diabetes, neuropathy, and other metabolic disorders.

    Industry: It is used in the formulation of dietary supplements and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoyloxymethylthiamine involves the reaction of thiamine with benzoyloxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity .

Chemical Reactions Analysis

Types of Reactions: Benzoyloxymethylthiamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Benzoyloxymethylthiamine exerts its effects by enhancing the bioavailability of thiamine in the body. Once ingested, it is converted to thiamine, which then participates in various biochemical pathways. Thiamine is a cofactor for several enzymes involved in carbohydrate metabolism, including transketolase and pyruvate dehydrogenase. By increasing thiamine levels, this compound helps improve glucose metabolism and reduce oxidative stress .

Comparison with Similar Compounds

Comparison: Benzoyloxymethylthiamine is unique due to its benzoyloxymethyl group, which enhances its lipophilicity and bioavailability. Compared to benfotiamine, it has a different mechanism of absorption and distribution in the body. Sulbutiamine and fursultiamine, on the other hand, are more effective in crossing the blood-brain barrier and are used for central nervous system disorders .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzoyloxymethylthiamine involves the protection of the thiamine molecule followed by the addition of a benzoyl group to the protected thiamine. The protected thiamine is then deprotected to yield Benzoyloxymethylthiamine.", "Starting Materials": [ "Thiamine", "Benzoyl chloride", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Thiamine is first protected by reacting it with methanol and hydrochloric acid to form thiamine hydrochloride.", "The thiamine hydrochloride is then reacted with benzoyl chloride in the presence of sodium hydroxide to form Benzoyloxymethylthiamine.", "The Benzoyloxymethylthiamine is then deprotected by reacting it with hydrochloric acid to yield the final product, Benzoyloxymethylthiamine." ] }

CAS No.

18481-26-0

Molecular Formula

C20H24N4O4S

Molecular Weight

416.5 g/mol

IUPAC Name

[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]sulfanylmethyl benzoate

InChI

InChI=1S/C20H24N4O4S/c1-14(24(12-26)11-17-10-22-15(2)23-19(17)21)18(8-9-25)29-13-28-20(27)16-6-4-3-5-7-16/h3-7,10,12,25H,8-9,11,13H2,1-2H3,(H2,21,22,23)/b18-14-

InChI Key

KZZQSQPXTWSHLI-JXAWBTAJSA-N

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCO)\SCOC(=O)C2=CC=CC=C2)/C

SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SCOC(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SCOC(=O)C2=CC=CC=C2)C

18481-26-0

Synonyms

3-(benzoyloxymethylthio)-4-(N(2-methyl-4-amino-5-pyrimidinomethyl)-N-formyl)amino-delta-(3)-pentenol
benzoyloxymethyl-thiamine
benzoyloxymethylthiamine
BT 851
BT-851

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoyloxymethylthiamine
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Benzoyloxymethylthiamine
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Benzoyloxymethylthiamine
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Benzoyloxymethylthiamine
Reactant of Route 5
Benzoyloxymethylthiamine
Reactant of Route 6
Reactant of Route 6
Benzoyloxymethylthiamine

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